SC144 -

SC144

Catalog Number: EVT-3090594
CAS Number:
Molecular Formula: C16H11FN6O
Molecular Weight: 322.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SC144 is a synthetic quinoxalinhydrazide derivative first identified for its broad-spectrum anticancer activity. [] It functions as a first-in-class, orally active, small molecule inhibitor of glycoprotein 130 (gp130). [, ] SC144 exhibits potent anti-tumor activity in a variety of preclinical cancer models by targeting the gp130/STAT3 signaling pathway, a critical regulator of cell growth, survival, and inflammation. [, , , ] Beyond its anticancer potential, SC144 has also been explored in preclinical models of other diseases where gp130 signaling plays a role, including atopic dermatitis [] and renal injury. []

Synthesis Analysis

SC144 is synthesized as a quinoxalinhydrazide derivative. The synthesis involves several steps, including the formation of the hydrazide linkage and subsequent modifications to achieve the desired pharmacological properties. The compound's solubility in dimethyl sulfoxide exceeds 10 mM, which facilitates its use in various biological assays. For practical applications, stock solutions of SC144 can be prepared and stored at temperatures below -20°C for extended periods .

Technical Details

  • Synthesis Method: The synthesis typically involves conventional organic chemistry techniques, including condensation reactions and purification steps such as recrystallization or chromatography.
  • Solubility: SC144 demonstrates high solubility in dimethyl sulfoxide, making it suitable for in vitro studies.
Molecular Structure Analysis

The molecular formula of SC144 is C16H11FN6OHClC_{16}H_{11}FN_{6}O\cdot HCl, with a molecular weight of approximately 358.76 g/mol. Its structural characteristics include a quinoxaline scaffold, which is critical for its interaction with gp130. The presence of a fluorine atom enhances its binding affinity and specificity towards the target protein.

Structural Data

  • Molecular Weight: 358.76 g/mol
  • PubChem CID: 66921431
  • InChI Key: LKFGGXYXFIICED-UHFFFAOYSA-N
  • SMILES Notation: O=C(C4=CN=CC=N4)NNC1=NC(C=C(F)C=C3)=C3N2C1=CC=C2.Cl
Chemical Reactions Analysis

SC144 primarily functions by binding to gp130, leading to its phosphorylation at serine 782. This phosphorylation event is crucial as it triggers downstream signaling cascades that include the activation of signal transducer and activator of transcription proteins (STATs), particularly STAT3. By inhibiting this pathway, SC144 effectively reduces the expression of genes that promote cell survival and proliferation.

Reaction Conditions

  • Concentration: Approximately 10 μM for effective inhibition.
  • Duration: Treatment durations can extend up to 96 hours for optimal results in cell lines.
Mechanism of Action

The mechanism by which SC144 exerts its anticancer effects involves several key processes:

  1. Binding to gp130: SC144 binds to gp130, preventing its interaction with cytokines such as interleukin-6.
  2. Inhibition of Phosphorylation: It inhibits the phosphorylation of STAT3, which is essential for the transcriptional activation of genes involved in cell proliferation and survival.
  3. Induction of Apoptosis: By disrupting these signaling pathways, SC144 induces apoptosis in cancer cells, particularly in ovarian cancer cell lines like OVCAR-8 and Caov-3 .

Data Supporting Mechanism

Studies show that SC144 treatment leads to decreased levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL in treated cells compared to controls .

Physical and Chemical Properties Analysis

SC144 exhibits several notable physical and chemical properties:

  • Appearance: Typically provided as a hydrochloride salt.
  • Solubility: Highly soluble in dimethyl sulfoxide; practical concentrations can be achieved for laboratory use.
  • Stability: Stable under proper storage conditions (below -20°C).

Relevant Data

  • Purity: ≥98% (HPLC)
  • Storage Recommendations: Store at -20°C for long-term stability.
Applications

SC144 has been primarily explored for its potential applications in cancer therapy:

  1. Ovarian Cancer Treatment: Demonstrated significant efficacy in inhibiting tumor growth in mouse xenograft models.
  2. Research Tool: Used extensively in laboratory settings to study gp130 signaling pathways and their role in various cancers.
  3. Potential Broader Applications: Given its mechanism, there may be potential for SC144 in treating other malignancies where gp130 plays a critical role.
Mechanistic Foundations of SC144 Biological Activity

Inhibition of gp130/IL-6 Signaling Axis

Structural Binding Dynamics to gp130 Receptor

SC144, a pyrroloquinoxaline derivative (molecular weight: 322.30 g/mol; CAS: 895158-95-9), binds directly to the extracellular domain of the gp130 receptor, a shared signal transducer for interleukin-6 (IL-6) family cytokines. Gp130 contains multiple fibronectin type III (Fn3) and immunoglobulin-like (Ig-like) domains, which form the cytokine-binding homology region (CHR). SC144 interacts with the CHR’s WSXWS motif, a conserved region critical for structural stability and signal transduction [1] [5]. This binding induces conformational changes that disrupt the formation of functional gp130 homodimers or heterodimers with other receptors (e.g., IL-6Rα). Surface plasmon resonance studies confirm SC144’s high-affinity binding (submicromolar range), which competitively inhibits ligand engagement by IL-6 and leukemia inhibitory factor (LIF) [2] [6].

Table 1: Structural Dynamics of SC144-gp130 Binding

ParameterDetailSignificance
Target DomainWSXWS motif in CHRStabilizes receptor conformation; essential for signaling
Binding AffinitySubmicromolar range (IC₅₀: 0.4–4 μM)*High specificity for gp130 over related receptors
Conformational ChangeAlters gp130 dimerization interfacePrevents recruitment of JAK kinases
Ligand InhibitionIL-6, LIF, OSMBlocks activation by multiple cytokines

*Cellular IC₅₀ varies by cell line [1] [6].

Induction of gp130 Phosphorylation (S782) and Deglycosylation

SC144 uniquely induces site-specific phosphorylation of gp130 at serine residue 782 (S782), a post-translational modification not observed during canonical IL-6 signaling. This phosphorylation triggers receptor deglycosylation, reducing gp130’s cell surface expression and destabilizing its complex with Janus kinases (JAKs). Western blot analyses in ovarian cancer cells (OVCAR-8, Caov-3) demonstrate that SC144 (0.5–2 μM) increases S782 phosphorylation within 6 hours in a dose-dependent manner. Concurrently, enzymatic removal of N-linked glycans from gp130 abrogates its ability to anchor to the plasma membrane, promoting internalization and degradation. This dual mechanism—phosphorylation followed by deglycosylation—irreversibly inactivates gp130, as confirmed by flow cytometry showing >70% reduction in surface gp130 levels [1] [2] [9].

Disruption of IL-6/STAT3 Cross-Talk in Tumor Microenvironments

In tumor microenvironments, IL-6 secreted by cancer-associated fibroblasts or immune cells perpetuates oncogenic signaling via gp130. SC144 disrupts this cross-talk by blocking gp130-mediated STAT3 activation in response to IL-6, LIF, and oncostatin M (OSM). In pancreatic ductal adenocarcinoma (PDAC) models, SC144 (0.5 μM) reduces IL-6-induced STAT3 phosphorylation by 85%, synergizing with paclitaxel to suppress tumor growth [4]. Similarly, in ovarian cancer xenografts, SC144 abrogates IL-6-triggered STAT3 nuclear translocation, breaking the feed-forward loop where STAT3 drives further IL-6 production. This disruption is critical in chemotherapy-resistant tumors, where SC144 restores drug sensitivity by normalizing the cytokine-rich microenvironment [2] [8].

Modulation of Downstream Oncogenic Pathways

Suppression of STAT3 Nuclear Translocation and Transcriptional Activity

By inactivating gp130, SC144 prevents JAK-mediated tyrosine phosphorylation of STAT3, a prerequisite for its dimerization and nuclear translocation. In OVCAR-8 cells, SC144 (2 μM, 24h) reduces phosphorylated STAT3 (pY705) by >90%, confining STAT3 to the cytoplasm. Chromatin immunoprecipitation (ChIP) assays reveal diminished STAT3 binding to promoters of survival genes (e.g., survivin, bcl-2). Consequently, STAT3 transcriptional activity—measured by luciferase reporters driven by STAT3-responsive elements—decreases by 80% post-SC144 treatment. This effect is conserved across malignancies, including ovarian, pancreatic, and colorectal cancers [1] [6] [8].

Downregulation of Survivin, Bcl-2, and Cyclin D1 Expression

SC144 suppresses expression of STAT3-regulated anti-apoptotic and proliferative proteins:

  • Survivin (BIRC5): Downregulated 4-fold in ovarian tumors, sensitizing cells to apoptosis [1].
  • Bcl-2 and Bcl-xL: Reduced by 60–75%, facilitating mitochondrial cytochrome c release [1] [6].
  • Cyclin D1: Downregulated 3-fold, inducing G1/S cell-cycle arrest [8].

In cisplatin-resistant ovarian cancer cells (HEY line), SC144 (0.88 μM IC₅₀) overcomes drug resistance by depleting survivin, which is often overexpressed in chemotherapy-resistant tumors. Xenograft studies confirm tumor reductions correlate with decreased survivin and Bcl-2 protein levels [1] [8].

Table 2: Downstream Targets of SC144 in Cancer Models

Target ProteinFunctionChange Post-SC144Biological Impact
SurvivinInhibitor of apoptosis↓ 4-foldCaspase-3/7 activation; apoptosis
Bcl-2Anti-apoptotic↓ 60%Mitochondrial permeabilization
Cyclin D1Cell-cycle progression↓ 3-foldG1/S arrest; reduced proliferation
MMP-7ECM degradation; VEGF release↓ 70%Impaired angiogenesis & metastasis

Data aggregated from ovarian, pancreatic, and colorectal cancer models [1] [6] [7].

Attenuation of Angiogenic Mediators (e.g., MMP-7, VEGF)

SC144 indirectly suppresses angiogenesis by inhibiting matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF):

  • MMP-7: SC144 reduces MMP-7 expression by 70% in tumors, limiting extracellular matrix (ECM) degradation and VEGF mobilization. Plasma MMP-7 remains elevated for 2–6 weeks post-surgery in colorectal cancer patients, promoting metastasis; SC144 counteracts this effect [7].
  • VEGF: By abrogating STAT3-mediated vegf transcription, SC144 reduces tumor VEGF secretion. In orthotopic PDAC models, SC144/paclitaxel combinations lower intratumoral VEGF and IL-6 by >50% compared to monotherapy [4].

Additionally, SC144 inhibits MMP-2, which is upregulated during wound healing and releases matrix-bound VEGF. This dual suppression of MMPs and VEGF disrupts angiogenic sprouting, as validated in endothelial cell tube formation assays where SC144 (1 μM) reduces capillary-like structures by 65% [3] [7].

Compound Names Mentioned: SC144, gp130, STAT3, IL-6, MMP-7, VEGF, Survivin, Bcl-2, Cyclin D1.

Properties

Product Name

SC144

IUPAC Name

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide

Molecular Formula

C16H11FN6O

Molecular Weight

322.30 g/mol

InChI

InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24)

InChI Key

UEADAWQSJOWXBK-UHFFFAOYSA-N

SMILES

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4

Solubility

not available

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.